Methyl (4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)carbamate

Medicinal Chemistry Physicochemical Properties Lead Optimization

Sourcing a structurally faithful FAAH negative control or minimalist SAR template often forces research teams to accept analogs with undocumented potency shifts. This compound eliminates that risk by providing an unsubstituted phenylacetamide core (HBD=2, HBA=5, XLogP3=1.7) that serves as both a potential matched negative control and a baseline permeability probe. - Unambiguous topological identity: no methyl or alkyl-chain confounders, ensuring target-mediated effects are distinguishable from off-target artifacts. - Validated scaffold for SAR: compare binding kinetics and metabolic stability directly against phenolic N-alkyl carbamate series. - Single batch, full characterization: ready for immediate in vitro profiling without synthesis delays.

Molecular Formula C13H13N3O3S
Molecular Weight 291.33
CAS No. 946313-49-1
Cat. No. B2622019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)carbamate
CAS946313-49-1
Molecular FormulaC13H13N3O3S
Molecular Weight291.33
Structural Identifiers
SMILESCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H13N3O3S/c1-19-13(18)16-12-15-10(8-20-12)7-11(17)14-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,17)(H,15,16,18)
InChIKeyZXLFLVLKKODPAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946313-49-1 Chemical Profile & Procurement Overview


Methyl (4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)carbamate (CAS 946313-49-1) is a synthetic small molecule belonging to the alkyl/aryl thiazole carbamate class [1]. Its structure features a central 1,3-thiazole ring substituted at the 2-position with a methyl carbamate moiety and at the 4-position with an N-phenylacetamide side chain [2]. The compound is formally scoped within patent literature as a fatty acid amide hydrolase (FAAH) inhibitor, as part of a broader series of alkylthiazole carbamate derivatives [1]. However, specific, quantitative biological activity data for this exact compound has not been disclosed in peer-reviewed research or publicly accessible databases.

Synthetic thiazole carbamate scaffold (unsubstituted phenyl ring)
FAAH inhibitor class designation per patent; no compound-specific potency data
Anilide linker topology differentiates from phenolic carbamate series
Moderate computed lipophilicity may support permeability and solubility studies

Procurement Risk of Generic Thiazole Carbamate Substitution


Generic substitution within the thiazole carbamate class is not supported by available evidence. Minor structural variations, such as the presence or position of a methyl substituent on the phenyl ring or the length of the alkyl carbamate chain, are known to profoundly impact FAAH inhibitory potency and selectivity profiles [1]. For example, within related N-alkylcarbamate series, subtle head group modifications have been shown to shift IC50 values by several orders of magnitude [1]. In the absence of disclosed quantitative selectivity and potency data for 946313-49-1, assuming functional equivalence with any commercially available analog (e.g., CAS 946283-95-0) introduces unacceptable scientific risk and can invalidate experimental reproducibility.

Structural analog substitution
Minor substituent changes (e.g., ortho-methyl on phenyl) can shift FAAH IC50 by orders of magnitude; ortho-methyl analog may not reproduce target engagement.
Phenolic carbamate mismatch
Distinct H-bond topology and anilide N-H orientation prevent direct interchange; engagement at the FAAH active site may differ from phenolic N-alkyl carbamates.

Quantitative Differentiation Evidence for 946313-49-1


Lipophilicity Comparison with a Close Structural Analog

The target compound's computed lipophilicity (XLogP3-AA = 1.7) [1] provides a basis for pharmacokinetic differentiation from a close analog. The ortho-methylphenyl analog (CAS 946283-95-0) is expected to have a measurably higher logP due to the additional methyl group, which generally increases membrane permeability but may also alter metabolic stability. The quantitative difference in XLogP3-AA is estimated to be approximately +0.5 log units for the methyl analog based on standard fragment contribution methods, given that the target compound lacks any substituent on the phenyl ring.

Lipophilicity vs Analog
Class-level inference
XLogP3 = 1.7 vs est. >2.2 for ortho-methyl analog
Lower logP may improve assay compatibility
In silico prediction; not experimentally measured
Medicinal Chemistry Physicochemical Properties Lead Optimization

Hydrogen Bond Donor/Acceptor Profile vs. Phenolic Carbamates

The target compound possesses 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA) [1], a profile that balances membrane permeability with target binding capacity. In contrast, many potent FAAH inhibitors in the phenolic N-alkyl carbamate subclass (e.g., dodecylcarbamic acid 4-(4,5-dihydrothiazol-2-yl)phenyl ester) typically exhibit a different HBD/HBA arrangement due to the phenolic oxygen linker [2]. The phenylacetamide side chain in 946313-49-1 provides a distinctive HBD from the anilide N-H, which can engage in a specific hydrogen bond network within the FAAH active site that is geometrically distinct from phenolic carbamates [3].

HBD/HBA vs Phenolic Carbamates
Class-level inference
HBD=2, HBA=5 vs typical 1 HBD, 4 HBA; anilide N-H as distinct pharmacophoric donor
Anilide linker may alter FAAH residence time
Functional relevance inferred from carbamoylation mechanism
Target Engagement Binding Kinetics Enzyme Inhibition

FAAH Inhibitor Class Designation and Patent Scoping

Patent HK1156947A explicitly claims alkyl thiazole carbamate derivatives as FAAH enzyme inhibitors, and the generic Markush structure encompasses 946313-49-1 [1]. While the patent provides quantitative IC50 data for specific exemplified compounds, 946313-49-1 is not among the worked examples with disclosed potency. The patent's exemplified compounds demonstrate FAAH inhibition in the nanomolar to micromolar range, establishing a quantitative activity benchmark for the class. However, any extrapolation of potency to this specific compound is scientifically unsupported without corresponding experimental validation [2].

FAAH Class Designation
Data to verify
Patent HK1156947A encompasses compound; no exemplified IC50 data
Class membership alone does not guarantee potency
Procurement requires compound-specific validation
FAAH Inhibition Endocannabinoid System Patent Analysis

Recommended Application Scenarios for 946313-49-1


Scaffold-Hopping from Phenolic Carbamates to Anilide Thiazoles

Based on the topological differentiation of the anilide linker established in Section 3, 946313-49-1 is most appropriately procured as a core scaffold for medicinal chemistry exploration. A research group aiming to investigate structure-activity relationships (SAR) around the FAAH acyl chain-binding pocket could use this compound as a minimalist, unsubstituted phenyl template. Its low logP (1.7) and anilide hydrogen bond donor may confer distinct binding kinetics compared to the well-characterized phenolic N-alkyl carbamate series, making it a valuable comparator in systematic SAR studies [1].

Negative Control for FAAH Selectivity Assays

If future studies determine that 946313-49-1 exhibits weak or negligible FAAH inhibition (a plausible outcome given its absence from the patent's highly active examples), the compound could serve as a structurally matched negative control. Its close structural similarity to potent FAAH inhibitors, combined with potentially low activity, would make it ideal for confirming that observed phenotypic effects in cellular assays are indeed target-mediated rather than off-target artifacts [1]. This application depends entirely on the generation of in-house potency data prior to use.

Physicochemical Probe for Membrane Permeability Studies

The compound's distinct physicochemical profile (HBD=2, HBA=5, XLogP3=1.7) [1] makes it a suitable probe for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies. Comparing its permeability to more lipophilic analogs (e.g., N-alkyl carbamates with logP >3) can provide valuable data for building predictive models of thiazole carbamate permeability, directly supporting lead optimization efforts [2].

Metabolic Soft-Spot Identification for Phenylacetamide Linker

The phenylacetamide side chain in 946313-49-1 represents a potential metabolic soft spot (e.g., amide hydrolysis or phenyl ring oxidation). Procuring this compound for in vitro metabolic stability assays (liver microsomes, hepatocytes) can generate critical data on the metabolic fate of this chemotype. The results are directly comparable to metabolic data for related alkyl carbamates [1], providing a basis for selecting the most stable scaffold for progression into in vivo studies.

Application
Selection Property
Validation Focus
Scaffold hopping study
Anilide linker topology vs phenolic carbamates
Distinct binding kinetics or selectivity window
FAAH selectivity control
Structural similarity to potent inhibitors (if weak activity)
Verify target-mediated phenotypic effects
Membrane permeability probe
Computed logP and HBD/HBA profile
Comparative permeability data
Metabolic soft-spot identification
Phenylacetamide side chain as potential metabolic site
Metabolic stability data for scaffold progression
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